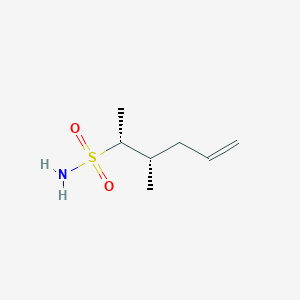

(2R,3S)-3-methylhex-5-ene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R,3S)-3-methylhex-5-ene-2-sulfonamide” is an organic compound . It has a CAS Number of 1638587-36-6 . The molecular weight of this compound is 177.27 .

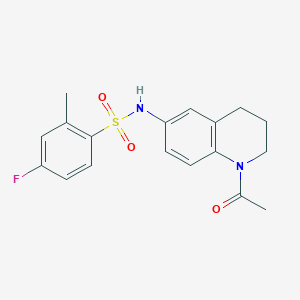

Molecular Structure Analysis

The IUPAC name for this compound is “(2R,3S)-3-methylhex-5-ene-2-sulfonamide” and its InChI code is 1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1 . This indicates that the molecule contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The compound is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

1. Synthesis and Biological Evaluation in Medicinal Chemistry

A key application of sulfonamide derivatives like (2R,3S)-3-methylhex-5-ene-2-sulfonamide is in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are significant in the treatment of conditions like rheumatoid arthritis and osteoarthritis. Such compounds are synthesized for their potent and selective inhibitory properties (Penning et al., 1997).

2. Electrochemical Detection Techniques

Sulfonamide compounds are detectable using advanced electrochemical methods. A study showcased the use of poly(3-methylthiophene) electrodes for the detection of sulfonamides, indicating potential applications in veterinary and other analytical fields (Msagati & Ngila, 2002).

3. Enzyme Inhibition for Disease Treatment

Sulfonamide derivatives have been explored for their enzyme inhibitory activities. Chlorinated sulfonamides, for instance, showed potential as inhibitors of enzymes like urease and butyrylcholinesterase, suggesting applications in developing treatments for diseases like Alzheimer's (Rehman et al., 2014).

4. Organic Synthesis and Chemical Reactions

These compounds play a role in organic synthesis, especially in generating pyrrole frameworks through specific chemical reactions. The sulfonamides, in particular, are effective in these synthetic processes, contributing to the broader field of organic chemistry (Ishikawa et al., 2006).

5. Biocatalysis in Drug Metabolism

In drug metabolism studies, sulfonamide derivatives are important. They serve as substrates in microbial-based biocatalytic systems for producing mammalian metabolites, aiding in the structural characterization of these metabolites (Zmijewski et al., 2006).

6. Analytical Methods in Food Safety

Sulfonamides are analyzed using advanced methods like online solid-phase extraction coupled with liquid chromatography for detecting residues in food samples, like bovine milk. This reflects their importance in ensuring food safety and quality (Silva & Lanças, 2018).

7. Environmental Impact Studies

Understanding the environmental impact of sulfonamides involves studying their transformation products in water treatment processes. This research is crucial for assessing the fate of these compounds in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3S)-3-methylhex-5-ene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSITWXGPHLSLB-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)[C@@H](C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)

![N-(1-Cyanocyclohexyl)-2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propanamide](/img/structure/B2864205.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)acrylonitrile](/img/structure/B2864207.png)

![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2864211.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2864214.png)

![2-[1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2864215.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2864218.png)

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol](/img/structure/B2864224.png)